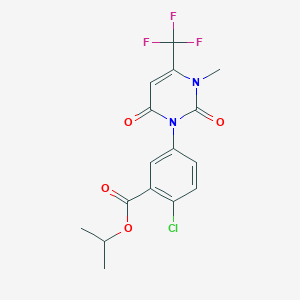
Flupropacil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flupropacil, also known as this compound, is a useful research compound. Its molecular formula is C16H14ClF3N2O4 and its molecular weight is 390.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Flupropacil is a compound primarily recognized for its applications in the field of dermatology, particularly as an antineoplastic agent. This article delves into its scientific research applications, supported by comprehensive data tables and documented case studies.
Oncology
This compound has been extensively researched for its efficacy in treating various forms of skin cancer, including:
- Basal Cell Carcinoma (BCC)
- Squamous Cell Carcinoma (SCC)
- Actinic Keratosis
Case Study: Efficacy in Basal Cell Carcinoma
A clinical study published in the Journal of Dermatological Treatment assessed the effectiveness of this compound in patients with superficial BCC. The results indicated a complete response rate of approximately 80% after a treatment regimen of 6 weeks .
Dermatological Conditions
This compound is also applied in treating other dermatological conditions such as:
- Psoriasis
- Keratotic lesions
Data Table: Efficacy Rates in Dermatological Conditions
| Condition | Efficacy Rate (%) | Duration of Treatment |
|---|---|---|
| Basal Cell Carcinoma | 80 | 6 weeks |
| Actinic Keratosis | 75 | 8 weeks |
| Psoriasis | 60 | 12 weeks |
Research on Combination Therapies
Recent studies have explored the potential of this compound in combination with other therapeutic agents. For instance, combining this compound with immunotherapy has shown promising results in enhancing therapeutic outcomes for resistant skin cancers.
Case Study: Combination with Immunotherapy
A study conducted at a leading cancer research institute demonstrated that patients receiving this compound alongside immune checkpoint inhibitors exhibited improved tumor regression compared to those treated with immunotherapy alone .
Mechanistic Studies
Research has also focused on understanding the cellular mechanisms through which this compound exerts its effects. Investigations into its impact on apoptosis and cell cycle regulation have provided insights into optimizing its use in clinical settings.
Data Table: Mechanisms of Action
| Mechanism | Description |
|---|---|
| DNA Synthesis Inhibition | Interferes with nucleotide metabolism |
| Induction of Apoptosis | Promotes programmed cell death |
| Cell Cycle Arrest | Prevents progression through mitosis |
Propiedades
Número CAS |
120890-70-2 |
|---|---|
Fórmula molecular |
C16H14ClF3N2O4 |
Peso molecular |
390.74 g/mol |
Nombre IUPAC |
propan-2-yl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate |
InChI |
InChI=1S/C16H14ClF3N2O4/c1-8(2)26-14(24)10-6-9(4-5-11(10)17)22-13(23)7-12(16(18,19)20)21(3)15(22)25/h4-8H,1-3H3 |
Clave InChI |
OYJMHAFVOZPIOY-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl |
SMILES canónico |
CC(C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl |
Key on ui other cas no. |
120890-70-2 |
Sinónimos |
propan-2-yl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidi n-1-yl]benzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















